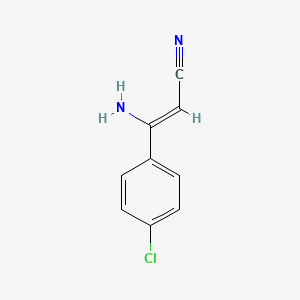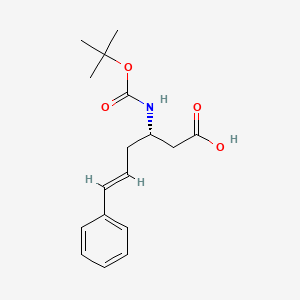
3-Fluoro-4-methoxyphenacyl bromide
Descripción general
Descripción
3-Fluoro-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone . This compound is a derivative of acetophenone and is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxyphenacyl bromide can be synthesized through the bromination of 3-fluoro-4-methoxyacetophenone. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 3-fluoro-4-methoxyphenethyl alcohol.
Oxidation: Formation of 3-fluoro-4-hydroxyphenacyl bromide.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxyphenacyl bromide has diverse applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Photochemical studies: Employed in the study of photochemical reactions due to its unique structural features.
Proteomics research: Utilized in the labeling and identification of proteins and peptides.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can undergo reduction or oxidation, leading to various functionalized derivatives. The methoxy and fluoro substituents influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Methoxyphenacyl bromide: Lacks the fluoro substituent, resulting in different electronic properties and reactivity.
3-Fluoroacetophenone: Lacks both the methoxy and bromine substituents, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-4-methoxyphenacyl bromide is unique due to the presence of both the fluoro and methoxy substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJEXCTWVCAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427655 | |
| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-27-6 | |
| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)






